molecular formula C14H8N2OSe B12709739 Benzonitrile, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)- CAS No. 81743-99-9

Benzonitrile, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-

Cat. No.: B12709739
CAS No.: 81743-99-9
M. Wt: 299.20 g/mol
InChI Key: GQYKHKFCKDBFLA-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)- is a complex organic compound that features a benzonitrile group and a benzisoselenazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)- typically involves multi-step organic reactions. One common method might include the formation of the benzisoselenazolyl ring followed by the introduction of the benzonitrile group. Specific reagents, catalysts, and reaction conditions would be required to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)- can undergo various chemical reactions such as:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions could lead to the formation of different reduced forms.

    Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reaction pathway and conditions used. For example, oxidation might yield a higher oxidation state of the compound, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which Benzonitrile, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)- exerts its effects would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity or chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzisoselenazolyl derivatives or benzonitrile derivatives. Examples could be:

  • Benzonitrile, 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-
  • Benzonitrile, 4-(3-oxo-1,2-benzisoxazol-2(3H)-yl)-

Uniqueness

The uniqueness of Benzonitrile, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)- lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

4-(3-oxo-1,2-benzoselenazol-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2OSe/c15-9-10-5-7-11(8-6-10)16-14(17)12-3-1-2-4-13(12)18-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYKHKFCKDBFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2OSe
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20231319
Record name Benzonitrile, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81743-99-9
Record name Benzonitrile, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081743999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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